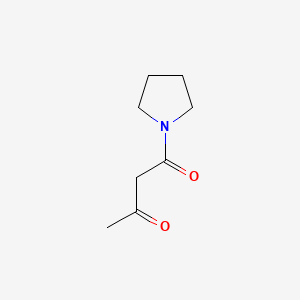

1-(1,3-Dioxobutyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

41153-96-2 |

|---|---|

Molecular Formula |

C8H13NO2 |

Molecular Weight |

155.19 g/mol |

IUPAC Name |

1-pyrrolidin-1-ylbutane-1,3-dione |

InChI |

InChI=1S/C8H13NO2/c1-7(10)6-8(11)9-4-2-3-5-9/h2-6H2,1H3 |

InChI Key |

GOHRQEHMWBECSS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)N1CCCC1 |

Origin of Product |

United States |

Historical Context and Evolution of Research Interest in β Diketone Derivatives

The study of β-diketones, compounds with two carbonyl groups separated by a single carbon atom, has a rich history spanning over a century. researchgate.net One of the most well-known examples is acetylacetone (B45752). icm.edu.pl A key characteristic of β-diketones is their existence in a state of equilibrium between keto and enol forms, a phenomenon known as keto-enol tautomerism. icm.edu.pl This equilibrium is often shifted significantly toward the enol form, which is stabilized by the formation of a six-membered ring through resonance. icm.edu.pl

Initially, research on β-diketones focused on their synthesis and fundamental reactivity. A classic method for their preparation is the Claisen condensation, which involves the reaction of a ketone with an ester. wikipedia.org Over time, the scope of research expanded to include their application as starting materials in the synthesis of a wide array of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines. researchgate.net

In more recent decades, interest in β-diketone derivatives has surged due to their diverse applications in coordination chemistry and materials science. researchgate.neticm.edu.pl They are widely used as ligands for forming stable complexes with a variety of metals. researchgate.neticm.edu.pl These metal complexes have found utility as catalysts in industrial processes like olefin oxidation and polymerization. icm.edu.pl Furthermore, fluorinated β-diketones have been extensively studied for creating heterometallic complexes. researchgate.net The pharmacological potential of β-diketone derivatives has also become a significant area of investigation, with studies exploring their efficacy against various diseases. researchgate.net

Significance of Pyrrolidine Moiety in Advanced Organic Synthesis and Medicinal Chemistry Scaffolds

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry and drug discovery. nih.govresearchgate.net It is a prevalent scaffold in numerous FDA-approved drugs and natural products, including vitamins and alkaloids. nih.govmdpi.com The significance of the pyrrolidine moiety stems from several key features that make it an attractive component in the design of bioactive molecules. nih.govresearchgate.net

One of the most critical aspects of the pyrrolidine ring is its three-dimensional structure. nih.govresearchgate.net The non-planar nature of the saturated ring allows for the exploration of three-dimensional pharmacophore space, which is crucial for the specific binding of a drug to its biological target. nih.govresearchgate.net The stereochemistry of the carbon atoms in the pyrrolidine ring is also of paramount importance, as different stereoisomers of a compound can exhibit vastly different biological activities due to how they interact with enantioselective proteins. nih.govresearchgate.net

The pyrrolidine ring's physicochemical properties, such as its basicity, hydrophilicity, and structural rigidity, contribute to its value as a pharmacophore. bohrium.comtandfonline.com These properties can be fine-tuned through substitutions at various positions on the ring, particularly at the N1, 3rd, and 5th positions, to optimize the biological activity and target specificity of a molecule. bohrium.comtandfonline.com

In advanced organic synthesis, pyrrolidine and its derivatives are widely employed as organocatalysts and chiral controllers in asymmetric reactions. nih.gov A classic and extensively studied method for synthesizing pyrrolidines is the 1,3-dipolar cycloaddition reaction. nih.gov

Conceptual Frameworks for Investigating Novel Chemical Entities

Chemo- and Regioselective Synthesis Strategies

The synthesis of this compound and its analogs often involves the reaction between an amine and a β-dicarbonyl compound. A key challenge in this process is controlling the selectivity of the reaction. Chemoselectivity ensures that the amine reacts with the carbonyl group rather than other functional groups, while regioselectivity is crucial when using unsymmetrical dicarbonyl compounds to ensure the amine attacks the desired carbonyl carbon.

Enaminones, including those derived from pyrrolidine (B122466), are versatile precursors for synthesizing bicyclic nitrogen-containing heterocycles like pyrrolizines and indolizines through cyclization reactions. researchgate.netmdpi.com These reactions highlight the utility of the enaminone scaffold as a building block in organic synthesis.

In one approach, N-phenacyl enaminones, which can be prepared from N-phenacylpyrrolidine-2-thiones, undergo cyclization when treated with acetic acid or silica (B1680970) gel to form 2,3-dihydro-1H-pyrrolizines. researchgate.net This transformation proceeds via an acid-induced elimination of water, forming the pyrrole (B145914) ring of the bicyclic product. researchgate.net Similarly, pyrrole-based enaminones can be synthesized and subsequently cyclized to produce indolizine (B1195054) and pyrrolo[1,2-a]pyrazine (B1600676) scaffolds. mdpi.com For instance, enaminones derived from alkyl (E)-3-(1H-pyrrol-2-yl)acrylates can be treated with a Lewis acid to yield indolizines. mdpi.com These strategies demonstrate that the enaminone derived from pyrrolidine can be a key intermediate that is not isolated but formed and then cyclized in situ to create more complex fused heterocyclic systems.

The most direct and widely used method for synthesizing this compound is the condensation reaction between pyrrolidine and a suitable 1,3-dicarbonyl compound, such as acetylacetone (B45752). derpharmachemica.comajgreenchem.com This reaction typically involves the nucleophilic attack of the amine on one of the carbonyl groups, followed by the elimination of a water molecule to form the stable, conjugated enaminone system. researchgate.net To drive the reaction to completion, methods often involve the azeotropic removal of water by refluxing the reactants in a suitable solvent. arkat-usa.org

Various catalysts have been employed to improve the efficiency and selectivity of this condensation. Lewis acids like lanthanum trichloride (B1173362) (LaCl₃·7H₂O) have been shown to be effective, allowing the reaction to proceed smoothly at room temperature with high chemo- and regioselectivity. arkat-usa.org The use of LaCl₃ is advantageous due to its low cost and stability. arkat-usa.org

Acylation of enamines represents another key pathway. Enamines, which are readily formed from the reaction of pyrrolidine with a ketone or aldehyde, can act as nucleophiles. libretexts.org The acylation of a pyrrolidine-based enamine with an acyl halide, for instance, leads to the formation of a 1,3-dicarbonyl compound after hydrolysis. libretexts.orgijpras.com A palladium-pyrrolidine co-catalyzed system has been developed for the direct acylation of aryl chlorides with aldehydes, which is believed to proceed through an enamine intermediate. liv.ac.uk The presence of pyrrolidine is critical for the formation of this key intermediate. liv.ac.uk

| Catalyst | Starting Materials | Conditions | Yield | Reference |

|---|---|---|---|---|

| Lanthanum Trichloride (LaCl₃·7H₂O) | β-Dicarbonyls + Amines | CH₂Cl₂, Room Temp | Good to Excellent | arkat-usa.org |

| Diphenylammonium triflate (DPAT) | β-Diketones + Amines | Mild Conditions | Good to Excellent | chemicalpapers.com |

| Gold(I)/Silver(I) | 1,3-Dicarbonyls + Primary Amines | Solvent-Free, Room Temp | 76-98% | nih.gov |

| None (Catalyst-Free) | β-Dicarbonyls + Aryl Amines | 120 °C, Solvent-Free | High to Excellent | ajgreenchem.com |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient and diversity-oriented approach to synthesizing complex molecules like β-enaminone analogs. rsc.orgmdpi.com These reactions are highly atom-economical and can rapidly generate libraries of structurally interesting compounds. beilstein-journals.org

An efficient three-component reaction for the synthesis of novel β-enaminones involves the combination of a substituted β-nitrostyrene, a β-dicarbonyl compound, and an amine under mild conditions. rsc.org This method allows for the generation of a wide range of structurally diverse enaminones. Another approach involves the reaction of an aldehyde, a 1,3-dicarbonyl compound, and an amine. For example, 4-acetyl-3-hydroxy-3-pyrroline-2-ones can be synthesized via MCRs of ethyl 2,4-dioxovalerate with aromatic aldehydes and aniline. beilstein-journals.org These products can then be further reacted with other amines to generate a library of 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) enamine derivatives. beilstein-journals.org The use of pyrrolidine or its derivatives in such MCRs provides a direct route to functionalized pyrrolidine-containing scaffolds. rsc.org

Acylation and Condensation Reactions with Pyrrolidines

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The application of green chemistry principles to the synthesis of this compound and other β-enaminones focuses on minimizing waste, avoiding hazardous solvents, and using catalysts that are non-toxic and recyclable.

Performing reactions without a solvent offers significant environmental benefits by reducing volatile organic compound (VOC) emissions and simplifying product purification. The synthesis of β-enaminones is particularly amenable to solvent-free conditions.

A straightforward and efficient method involves the direct condensation of β-dicarbonyl compounds with amines by heating them together without any solvent or catalyst. ajgreenchem.comajgreenchem.com For example, reacting aromatic amines with β-dicarbonyls at 120 °C provides β-enaminones in high to excellent yields with short reaction times and easy work-up procedures. ajgreenchem.comajgreenchem.com Another solvent-free approach utilizes gold(I)/silver(I) catalysis for the reaction between 1,3-dicarbonyl compounds and primary amines at room temperature, which also produces high yields of the desired products. nih.gov Microwave irradiation in conjunction with solvent-free conditions has also been successfully applied, often using natural organic acids as catalysts, further enhancing the green credentials of the synthesis. jcsp.org.pk

Avoiding the use of heavy metal catalysts is a key goal of green chemistry. This can be achieved either by designing reactions that proceed without a catalyst or by employing organocatalysts—small, metal-free organic molecules that can catalyze chemical transformations.

As mentioned, the thermal condensation of amines and β-dicarbonyls can proceed efficiently without any catalyst, representing the simplest approach. ajgreenchem.comajgreenchem.com The main advantages of this method are its operational simplicity and the absence of catalyst-related cost or contamination. ajgreenchem.com

Organocatalysis has emerged as a powerful tool for β-enaminone synthesis. A variety of organocatalysts have been shown to be effective. For instance, diphenylammonium triflate (DPAT) has been used to catalyze the reaction between β-diketones and amines under mild conditions, offering a cost-effective and less corrosive alternative to many metal-based catalysts. chemicalpapers.com Natural and non-toxic organic acids, such as lactic, malic, tartaric, and citric acid, have been employed as green organocatalysts, particularly under microwave-assisted, solvent-free conditions. jcsp.org.pk In some cases, pyrrolidine itself can act as an organocatalyst for condensation reactions, such as in the synthesis of (E)-monoarylidene derivatives from ketones and aldehydes, which proceeds via a Mannich-elimination sequence. nih.gov

| Approach | Catalyst | Solvent | Conditions | Key Advantages | Reference |

|---|---|---|---|---|---|

| Solvent-Free | None | None | 120 °C | Operational simplicity, no catalyst/solvent waste | ajgreenchem.comajgreenchem.com |

| Solvent-Free | [(PPh₃)AuCl]/AgOTf | None | Room Temp | High yields, mild conditions | nih.gov |

| Organocatalysis | Natural Acids (e.g., Citric) | None (Microwave) | Microwave Irradiation | Eco-friendly, efficient | jcsp.org.pk |

| Organocatalysis | Diphenylammonium triflate | Various | Mild Conditions | Cost-effective, low corrosivity | chemicalpapers.com |

| Organocatalysis | Pyrrolidine | CH₂Cl₂ | 40 °C | Readily available catalyst, avoids strong base | nih.gov |

Atom Economy and Reaction Efficiency Considerations

In the pursuit of sustainable chemical manufacturing, the principles of green chemistry, particularly atom economy and reaction mass efficiency (RME), are critical benchmarks for evaluating synthetic routes. tamu.edu Atom economy, a concept developed by Barry Trost, assesses the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. tamu.eduprimescholars.com A high atom economy signifies minimal waste generation, as fewer atoms are lost in byproducts. primescholars.com

Traditional syntheses, such as the Gabriel synthesis of amines, often exhibit poor atom economy due to the use of stoichiometric reagents that are not incorporated into the final product. primescholars.com In contrast, modern synthetic methodologies aim to maximize atom economy through the design of addition and cycloaddition reactions. For instance, [3+2] dipolar cycloadditions of azomethine ylides are inherently atom-economic, as they allow for the direct construction of the five-membered pyrrolidine ring with all reactant atoms being incorporated into the product. nih.gov

Catalytic processes are fundamental to improving reaction efficiency. Ruthenium-catalyzed domino redox isomerization/cyclization of aminopropargyl alcohols and gold-catalyzed intramolecular hydroamination of N-allenyl carbamates are examples of atom-economical methods for synthesizing cyclic amines like pyrrolidine. organic-chemistry.org These reactions reconfigure the atoms of the starting material to form the product without the need for additional reagents, thus approaching 100% atom economy. primescholars.com

Innovative Reaction Design for Enhanced Yields and Purity

The development of novel reaction designs is crucial for synthesizing this compound analogs with high yields and purity. Research has focused on optimizing reaction conditions, including solvents, catalysts, and reactant stoichiometry.

A significant advancement involves the use of multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, thereby increasing efficiency and reducing waste. ua.esfrontiersin.org For example, the synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones has been achieved through eco-friendly MCRs of aromatic aldehydes, amines, and dialkyl acetylenedicarboxylate. beilstein-journals.org

Optimization of reaction conditions is a key strategy for enhancing yields. In the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives, a systematic study revealed that the choice of solvent and reactant ratio dramatically impacts the outcome. The reaction of 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one with 4-methoxybenzylamine (B45378) showed a yield of only 36% in glacial acetic acid, likely due to the protonation and deactivation of the amine nucleophile. beilstein-journals.org Changing the solvent to ethanol (B145695) and increasing the amine concentration significantly improved the yield. The optimal conditions were found to be a 1:4 ratio of the pyrrolin-2-one to the amine in a minimal amount of ethanol at 80°C, achieving a yield of 89%. beilstein-journals.org

| Entry | Reactant Ratio (4a:9a) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1:2.5 | DMF | 95 | 6 | 62 |

| 2 | 1:2.5 | Acetic Acid | 95 | 9.5 | 36 |

| 3 | 1:1 | Ethanol | 80 | 5 | 69 |

| 4 | 1:2.5 | Ethanol | 80 | 3 | 72 |

| 5 | 1:4 | Ethanol | 80 | 5 | 82 |

| 6 | 1:4 | Ethanol | 80 | 5 | 89 |

| Table 1: Optimization of Reaction Conditions for the Synthesis of a Pyrrolidine-2,3-dione Derivative (10aa). beilstein-journals.org |

Furthermore, catalyst selection plays a pivotal role. Cobalt carbonyl (Co₂(CO)₈) has been shown to catalyze chemodivergent syntheses of pyrrolidines and pyrrolidones from levulinic acid and aromatic amines, where slight changes in hydrosilylation conditions dictate the product outcome. organic-chemistry.org Similarly, iridium-catalyzed reductive generation of azomethine ylides from amides and lactams provides a mild and highly selective route to complex pyrrolidines. nih.gov

Stereoselective Synthesis of Chiral Analogs of this compound

The synthesis of enantiomerically pure chiral analogs of this compound is of paramount importance, as the biological activity of such compounds is often dependent on their stereochemistry. mdpi.com Advanced stereoselective methods are classified into two main groups: those that start with a chiral precursor, such as proline, and those that create the chiral pyrrolidine ring through asymmetric cyclization of acyclic precursors. mdpi.comnih.gov

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidine derivatives. pkusz.edu.cnnih.gov For example, cinchona alkaloid-derived organocatalysts have been used to synthesize highly functionalized pyrrolidines with up to three stereogenic centers in good yields (50-95%) and high enantiomeric excess (>90% ee). pkusz.edu.cn This is achieved through a cascade reaction combining a reversible aza-Henry reaction with a dynamic kinetic resolution-driven aza-Michael cyclization. pkusz.edu.cn

Another innovative approach is the biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. This method uses a laccase from Myceliophthora thermophila to catalyze the oxidation of catechols to ortho-quinones, which then undergo a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, yielding products in moderate to good yields (42–91%) with high stereoselectivity.

The use of chiral phosphoric acids as catalysts has also proven effective. In one study, the enantioselective heterodimerization of N-substituted pyrrolidine-1-carboxamides, formed via Shono oxidation, produced exo-heterodimers with high enantioselectivity. ifremer.fr Furthermore, palladium-catalyzed hydroarylation reactions have been developed to furnish 3-aryl pyrrolidines, a valuable class of molecules, with broad substrate scope. chemrxiv.org

The strategic choice of starting materials is also crucial. The use of optically pure L-(-)-malic acid or D-(+)-malic acid provides a pathway to 3-(S)- or 3-(R)-1,3-difunctionalized pyrrolidines, respectively, avoiding the need for subsequent diastereomeric resolution and streamlining the synthesis of enantiomerically pure compounds. google.com

| Catalyst/Method | Reaction Type | Key Features | Yield | Enantiomeric/Diastereomeric Ratio | Ref |

| Cinchona Alkaloid Carbamate | Organocatalytic Cascade | Forms up to 3 stereocenters | 50-95% | >90% ee, single isomer (dr) | pkusz.edu.cn |

| Laccase (Novozym 51003) | Biocatalytic 1,4-Addition | Forms all-carbon quaternary stereocenters | 42-91% | Stereoselective | |

| Chiral Phosphoric Acid | Enantioselective Heterodimerization | Produces exo-heterodimers | - | High ee | ifremer.fr |

| Pd-Catalysis | Intermolecular Hydroarylation | Direct synthesis of 3-substituted pyrrolidines | Good | - | chemrxiv.org |

| Optically Pure Malic Acid | Chiral Pool Synthesis | Avoids diastereomeric resolution | High | Stereospecific | google.com |

| Table 2: Comparison of Stereoselective Methods for Pyrrolidine Analog Synthesis. |

These advanced methodologies highlight the progress in synthesizing complex pyrrolidine structures like this compound and its analogs with high efficiency, purity, and stereocontrol.

Detailed Reaction Mechanisms of Key Synthetic Routes

The synthesis of this compound and related β-enaminones is most commonly achieved through the condensation reaction between a β-dicarbonyl compound and an amine. organic-chemistry.org The most direct route involves the reaction of pyrrolidine with a derivative of acetoacetic acid, such as ethyl acetoacetate.

The reaction mechanism proceeds via nucleophilic attack of the pyrrolidine nitrogen on the more electrophilic ketone carbonyl of the β-ketoester. This is followed by the elimination of a water molecule to form the stable, conjugated enaminone product. The reaction is often catalyzed by acids or can be performed under solvent-free conditions, sometimes facilitated by catalysts like gold (I) complexes or ceric ammonium (B1175870) nitrate (B79036) to improve yields and reaction times. mdpi.comorganic-chemistry.org

| Catalyst System | Solvent | Conditions | Outcome | Reference |

| None | Reflux | High Temperature | Condensation to β-enaminone | mdpi.com |

| [(PPh₃)AuCl]/AgOTf | Solvent-free | Room Temperature | High yield, high chemoselectivity | mdpi.com |

| Ceric Ammonium Nitrate | Dichloromethane | Room Temperature | Good to excellent yields | organic-chemistry.org |

| ZnAl₂O₄@ZnO | Solvent-free | Ambient Temperature | High yields, chemo- and regioselective | ajchem-a.com |

A critical aspect governing the reactivity of this compound is tautomerism, the equilibrium between readily interconvertible constitutional isomers. libretexts.orgnanalysis.com This compound can exist in several tautomeric forms, primarily the keto-enamine and the enol-imine forms.

The conjugated system of this compound provides both nucleophilic and electrophilic centers, leading to diverse activation pathways.

Nucleophilic Activation: The molecule possesses two primary nucleophilic sites. The α-carbon (C2) is electron-rich due to conjugation with the pyrrolidine nitrogen atom. This makes it susceptible to attack by various electrophiles. Activation for nucleophilic attack at this carbon is often achieved by deprotonation using a strong base like lithium diisopropylamide (LDA) to form a highly reactive enolate anion. libretexts.org This enolate is a powerful nucleophile that can participate in alkylation, acylation, and other carbon-carbon bond-forming reactions.

Electrophilic Activation: Conversely, the carbonyl carbons (C1 and C3) are electrophilic and can be attacked by nucleophiles. The reactivity of these sites can be enhanced through electrophilic activation. Protonation or coordination of a Lewis acid to a carbonyl oxygen increases the electrophilicity of the corresponding carbonyl carbon. acs.org Furthermore, the enamine can be protonated to form an iminium ion. This iminium salt is significantly more electrophilic than the parent enaminone, activating the β-carbon for conjugate addition by nucleophiles. acs.org This dual reactivity allows this compound to react with a wide array of reagents under different conditions. nih.govfrontiersin.org

Role of Tautomerism in Reactivity Profiles

Investigation of Chemical Transformations and Derivatizations

The rich electronic nature of this compound allows for a wide range of chemical transformations and derivatizations, making it a versatile building block in synthesis.

While the pyrrolidine nitrogen is already part of an amide-like structure (a vinylogous amide), the carbonyl groups of the β-diketone moiety can undergo reactions analogous to amidation and esterification. The key challenge in these reactions is chemoselectivity, as the molecule contains two carbonyl groups with different environments.

In reactions with amines or alcohols, the ketone carbonyl at the C3 position is generally more reactive than the vinylogous amide carbonyl at C1. This selective reactivity allows for the synthesis of β-enamino esters and thioesters from related β-keto ester substrates. acs.org For instance, using coupling agents commonly employed in peptide synthesis can facilitate the selective condensation of amines at the ketone carbonyl, yielding a new enamine while leaving the original vinylogous amide intact. acs.org

The conjugated π-system of this compound makes it a suitable partner in various cycloaddition reactions. libretexts.org These reactions are powerful tools for constructing complex cyclic and heterocyclic scaffolds. mdpi.com

The enaminone can function as a 4π-electron component (diene) in [4+2] Diels-Alder reactions or as a 2π-electron component with a suitable diene. More commonly, the enaminone system can be a precursor to 1,3-dipoles for [3+2] cycloaddition reactions, which are a primary method for synthesizing five-membered rings like pyrrolidines. beilstein-journals.orgua.es For example, the reaction of an enaminone with an aziridine (B145994) in the presence of a Lewis acid can generate an azomethine ylide, which then undergoes a [3+2] cycloaddition with a dipolarophile to yield complex spiro-pyrrolidine structures. rsc.org The specific mode of cycloaddition ([4+2], [2+2+2], [3+2], etc.) can often be controlled by the choice of catalyst and reaction conditions. rsc.org

Reductive Transformations: The carbonyl groups of this compound can be selectively reduced. Hydride reagents like sodium borohydride (B1222165) (NaBH₄) are commonly used for the reduction of ketones. ugm.ac.id In the case of β-enaminones, NaBH₄ typically reduces the ketone carbonyl to a secondary alcohol, yielding a β-hydroxy enaminone. The reduction can exhibit high stereoselectivity, which can be influenced by the addition of metal salts like cerium(III) chloride (the Luche reduction) or calcium chloride. analis.com.my For example, the reduction of a related 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione (B11756731) with NaBH₄ yielded the corresponding allylic alcohol. analis.com.my More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), may reduce both the ketone and the vinylogous amide carbonyls. google.com

| Reducing Agent | Substrate Type | Product | Reference |

| NaBH₄ | Aldehydes/Ketones | Alcohols | ugm.ac.id |

| NaBH₄ / CeCl₃ | Enones | Allylic Alcohols | analis.com.my |

| LiAlH₄ | Amides/Esters/Ketones | Alcohols/Amines | google.com |

Oxidative Transformations: The enaminone moiety is also susceptible to oxidative transformations. The electron-rich C=C double bond can be cleaved or functionalized. thieme-connect.com For example, copper-catalyzed aerobic oxidation can lead to the synthesis of β-aminoketones from related precursors. researchgate.netresearchgate.net Another method involves the use of I₂/DMSO for the oxidation and subsequent aromatization of systems derived from β-enaminones. rsc.org Oxidative functionalization can also occur at the α-carbon, leading to the introduction of new groups like phosphonates or thiocyanates through radical pathways. thieme-connect.com

Cycloaddition Reactions Involving the β-Diketone Moiety

Kinetic and Thermodynamic Studies of Reaction Pathways

The transformations of this compound, an enaminone derived from the condensation of pyrrolidine and acetylacetone, are governed by the principles of kinetic and thermodynamic control. These principles dictate the product distribution based on reaction conditions, where the kinetic product is formed fastest (lowest activation energy), and the thermodynamic product is the most stable (lowest Gibbs free energy). libretexts.orgjackwestin.com While specific quantitative kinetic and thermodynamic data for this compound are not extensively documented in publicly accessible literature, the behavior of its reaction pathways can be understood by analyzing analogous enamine and β-dicarbonyl systems.

The formation of the enaminone itself from pyrrolidine and acetylacetone is a reversible process that proceeds through a carbinolamine intermediate. acs.org The resulting enaminone is significantly stabilized by conjugation of the nitrogen lone pair through the double bond to the carbonyl group (p-π conjugation) and by the formation of a stable six-membered ring via an intramolecular hydrogen bond between the amine proton and the second carbonyl oxygen. ut.ac.ir This inherent stability suggests that the enaminone is a thermodynamically favored species in the equilibrium with its precursors.

Subsequent reactions of this compound, such as alkylation or acylation, involve its function as a nucleophile. The nucleophilic character is most pronounced at the α-carbon (Cα) and the γ-carbon (Cγ) due to resonance delocalization. The competition between reaction at these sites is a classic example of kinetic versus thermodynamic control.

Factors Influencing Reaction Control:

Temperature: Low temperatures typically favor the kinetic product by making reactions effectively irreversible, as there is insufficient energy to overcome the reverse activation barrier. libretexts.orglibretexts.org Higher temperatures allow the system to reach equilibrium, favoring the formation of the more stable thermodynamic product. libretexts.org

Reaction Time: Short reaction times tend to yield the kinetic product, while longer reaction times allow for equilibration to the thermodynamic product.

Reagents and Solvents: The choice of base, solvent, and electrophile can influence the reaction pathway. For instance, in the deprotonation of unsymmetrical ketones to form enolates, bulky bases favor the formation of the kinetic (less substituted) enolate due to steric hindrance. masterorganicchemistry.com While the enaminone is pre-formed, the nature of the electrophile (hard vs. soft) can influence the site of attack.

Computational studies on related pyrrolidine-dione systems have shown that kinetic selectivity can be more significant than thermodynamic selectivity in determining the final product, indicating that the reaction pathway is often governed by the transition state with the lowest activation energy. hi.is

The table below illustrates the theoretical influence of various parameters on the kinetic and thermodynamic outcomes of a representative reaction, such as the acylation of an enaminone.

| Parameter | Condition for Kinetic Control | Favored Kinetic Product Characteristics | Condition for Thermodynamic Control | Favored Thermodynamic Product Characteristics | Rationale |

|---|---|---|---|---|---|

| Temperature | Low (e.g., -78 °C) | Product formed via the lowest activation energy barrier (fastest rate). youtube.com | High (e.g., Room Temp. or elevated) | The most stable product isomer. libretexts.org | Higher temperatures provide sufficient energy to overcome activation barriers, allowing the reaction to be reversible and reach equilibrium. libretexts.org |

| Reaction Time | Short | The initially formed product predominates. | Long | The system equilibrates to the lowest energy state. | Given enough time, the initially formed kinetic product can revert to reactants or rearrange to the more stable thermodynamic product. |

| Base/Catalyst | Strong, sterically hindered base (for deprotonation) | Deprotonation at the least sterically hindered site. masterorganicchemistry.com | Weaker, non-hindered base | Equilibrium favors the more stable conjugate base. masterorganicchemistry.com | Bulky bases react faster at the more accessible position, while smaller bases in equilibrium allow for the formation of the most stable species. |

Transition State Analysis in this compound Reactions

Transition state theory provides a framework for understanding reaction rates by examining the structure and energy of the transition state, which is the highest energy point along the lowest energy reaction path. hi.is Detailed analysis of transition states in reactions involving this compound relies heavily on computational chemistry, such as Density Functional Theory (DFT), due to the fleeting nature of these species.

Transition State of Enaminone Formation: The formation of this compound from acetylacetone and pyrrolidine involves at least two key steps: nucleophilic attack and dehydration. DFT calculations on the analogous Knoevenagel condensation between acetylacetone and benzaldehyde, catalyzed by piperidine (B6355638) (a secondary amine like pyrrolidine), have elucidated a plausible pathway. The reaction initiates with the formation of a carbinolamine intermediate, which may be catalyzed by solvent molecules. acs.org The subsequent dehydration to form the final conjugated system (an iminium ion in the Knoevenagel case, or the enaminone here) is often the rate-determining step. acs.org The transition state for this elimination would involve the elongation of the C-O bond of the hydroxyl group and the simultaneous abstraction of a proton from the nitrogen by a base or solvent molecule, leading to the expulsion of water.

Transition State of Subsequent Reactions (e.g., Acylation): In subsequent reactions, such as C-acylation, the enaminone acts as the nucleophile. The transition state involves the approach of the enaminone's γ-carbon to the electrophilic carbonyl carbon of the acylating agent. Computational studies on related vinylogous reactions often reveal highly organized, cyclic transition states that explain the observed stereoselectivity. nih.govnih.gov For the acylation of this compound, the transition state would likely feature:

Formation of the new C-C bond.

A developing negative charge on the acyl oxygen.

Potential coordination of a Lewis acidic catalyst or interaction with a solvent molecule to stabilize the developing charge.

In catalyzed asymmetric reactions, non-covalent interactions such as hydrogen bonding or π-stacking between the substrate and catalyst are crucial for stabilizing one transition state over another, leading to enantioselectivity. nih.govresearchgate.net

DFT calculations on related systems provide quantitative insights into these transition states. For example, the free energy of activation (ΔG‡) for the rate-determining step can be calculated to predict reaction rates and compare competing pathways.

The following table summarizes findings from computational studies on analogous reaction types, providing insight into the transition states relevant to enaminone chemistry.

| Reaction Type / System Studied | Method | Calculated Activation Free Energy (ΔG‡) | Key Feature of the Rate-Determining Transition State | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation (Acetylacetone + Benzaldehyde + Piperidine) | DFT | Not specified, but identified as the highest barrier. | Elimination of a hydroxide (B78521) ion from the carbinolamine intermediate to form an iminium ion. | acs.org |

| Coumarin-Enaminone Synthesis (3-Aminocoumarin + α,γ-Diketester) | DFT | High energy barrier for cyclization. | Steric hindrance in the transition state prevents 1,3-sigmatropic rearrangement, favoring the enaminone product. | ut.ac.ir |

| Asymmetric Vinylogous Mannich Reaction (Siloxyfuran + Ketoimine + Ag-Phosphine Catalyst) | DFT (Working Model) | Not quantified. | Bidentate coordination of the substrate to the catalyst enhances transition structure organization, controlling diastereoselectivity. | nih.gov |

| 1,3-Dipolar Cycloaddition (Phenyl Azide + Pyrrolidine Enamine) | DFT (M06-2X) | ~12-15 kcal/mol (estimated from figures) | Asynchronous, concerted formation of two new C-N bonds. | researchgate.net |

These studies collectively indicate that the reaction pathways of this compound are dictated by subtle energetic differences between possible transition states, which are influenced by steric and electronic factors, as well as non-covalent interactions with the surrounding chemical environment.

Advanced Spectroscopic and Structural Elucidation Studies of 1 1,3 Dioxobutyl Pyrrolidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 1-(1,3-Dioxobutyl)pyrrolidine. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a complete picture of the atomic connectivity and spatial arrangement can be constructed. The compound's structure is confirmed through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. emerypharma.com

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for deciphering the complex spin systems within this compound, providing detailed information about connectivity that is not available from 1D spectra alone. researchgate.net

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu For this compound, COSY spectra would reveal correlations between the protons within the pyrrolidine (B122466) ring and within the butyl side chain, confirming the integrity of these structural fragments. For instance, the methylene (B1212753) protons of the pyrrolidine ring would show cross-peaks to their adjacent neighbors.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlation). columbia.edu This technique is crucial for assigning the ¹³C signals based on the more readily assigned ¹H spectrum. emerypharma.comhmdb.ca Each CH, CH₂, and CH₃ group in the molecule would produce a specific cross-peak in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides information on longer-range couplings, typically over two to three bonds (²J_CH and ³J_CH). columbia.eduuvic.ca This is arguably the most powerful tool for connecting the different structural fragments of the molecule. For this compound, key HMBC correlations would be observed between the protons on the pyrrolidine ring and the carbonyl carbon of the amide, as well as between the methylene and methyl protons of the butyl group and the two carbonyl carbons, thus unequivocally establishing the link between the pyrrolidine ring and the 1,3-dioxobutyl side chain.

The following tables provide hypothetical but representative NMR data for this compound, based on known values for similar chemical structures. rsc.orgresearchgate.netpreprints.orgpitt.edu

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | - | 171.5 (Amide C=O) |

| 2 | 2.25 (s, 3H) | 203.0 (Ketone C=O) |

| 3 | 3.60 (s, 2H) | 55.0 |

| 4 | - | 29.5 |

| 5 (α-CH₂) | 3.50 (t, 2H) | 46.0 |

| 6 (β-CH₂) | 1.95 (m, 2H) | 24.5 |

| 7 (β-CH₂) | 1.95 (m, 2H) | 26.0 |

Table 2: Key Expected 2D NMR Correlations for Structural Elucidation

| Correlation Type | Key Expected Cross-Peaks | Information Gained |

|---|---|---|

| COSY | H5 ↔ H6; H8 ↔ H7 | Confirms connectivity within the pyrrolidine ring. |

| HSQC | H5 / C5; H6 / C6; H7 / C7; H8 / C8; H4 / C4 | Assigns carbon signals directly attached to protons. columbia.edu |

| HMBC | H5, H8 ↔ C1; H4 ↔ C2, C3; H2 ↔ C1, C3 | Connects the pyrrolidine ring to the amide carbonyl and confirms the structure of the dioxobutyl chain. uvic.ca |

Solid-State NMR for Polymorph Characterization

While solution-state NMR provides information on the average structure of a molecule in a solvent, solid-state NMR (ssNMR) spectroscopy offers detailed insights into the structure at the atomic level within a crystalline or amorphous solid. americanpharmaceuticalreview.com Crystal polymorphs, which are different crystalline forms of the same compound, can exhibit distinct physical properties. Because the crystal structure is lost upon dissolution, solution NMR spectra of different polymorphs are identical. jeol.com

However, ssNMR can readily differentiate between polymorphs. jeol.comresearchgate.net The chemical shifts and cross-polarization dynamics in ssNMR are highly sensitive to the local molecular environment, including molecular conformation and intermolecular packing. nih.gov Therefore, each polymorph of this compound would yield a unique ssNMR spectrum, with distinct ¹³C chemical shifts for the corresponding carbon atoms, reflecting the different crystallographic environments in each form.

Single-Crystal X-ray Diffraction Analysis of Crystalline Forms

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. researchgate.net This technique provides precise coordinates for each atom, allowing for a detailed analysis of molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions.

Conformational Analysis and Intermolecular Interactions

An SCXRD study of this compound would reveal the precise conformation of both the pyrrolidine ring and the flexible side chain. The five-membered pyrrolidine ring is not planar and typically adopts either an envelope or a twisted conformation to minimize steric strain. ethz.chnih.gov The specific puckering mode would be determined, along with the orientation of the 1,3-dioxobutyl substituent relative to the ring.

Furthermore, the analysis would elucidate the network of intermolecular interactions that stabilize the crystal lattice. Given the presence of two carbonyl groups (one amide and one ketone) and the absence of strong hydrogen bond donors, the primary intermolecular interactions would likely be C-H···O hydrogen bonds and dipole-dipole interactions. mdpi.com The precise distances and angles of these interactions are critical for understanding the forces that govern molecular self-assembly.

Crystal Packing and Supramolecular Architecture

Crystal packing describes how individual molecules arrange themselves to build the macroscopic crystal. This arrangement is governed by the drive to achieve the most stable, lowest-energy configuration, often maximizing favorable intermolecular interactions. The patterns of these interactions are known as supramolecular synthons. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Tautomeric States

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. researchgate.net These methods are excellent for identifying functional groups, as each group has characteristic vibrational frequencies. dtic.mil

For this compound, IR and Raman spectra would show characteristic bands for C-H stretching and bending, C-N stretching of the amide, and, most importantly, the C=O stretching vibrations of the amide and ketone groups. chemicalbook.com

A key structural feature of this compound is its potential for keto-enol tautomerism, a form of prototropic tautomerism common in β-dicarbonyl compounds. researchgate.netnih.gov The molecule can exist in equilibrium between the diketo form and two possible enol forms.

Vibrational spectroscopy is a powerful tool to study this equilibrium. scifiniti.com

Keto Form: The diketo tautomer would be characterized by two distinct carbonyl (C=O) stretching bands in the IR and Raman spectra, one for the amide (typically ~1650 cm⁻¹) and one for the ketone (typically ~1715 cm⁻¹).

Enol Form: The enol tautomer would display a broad O-H stretching band (around 3100 cm⁻¹), a C=C stretching band (around 1600-1640 cm⁻¹), and a single C=O stretching band (from the amide, likely shifted due to conjugation). preprints.org

The relative intensities of these bands can provide information about the position of the tautomeric equilibrium in the solid state or in different solvents. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C=O Stretch (Ketone) | Ketone | 1705 - 1725 |

| C=O Stretch (Amide) | Tertiary Amide | 1630 - 1670 |

| C-H Stretch | Alkane (CH₂, CH₃) | 2850 - 2960 |

| C-N Stretch | Amide | 1250 - 1350 |

| O-H Stretch (Enol) | Enol | 3000 - 3400 (broad) |

Mass Spectrometry (HRMS, MS/MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry serves as a cornerstone analytical technique for the structural elucidation of organic compounds, providing critical information on molecular weight and elemental composition, as well as insights into the molecule's structure through the analysis of its fragmentation patterns. In the study of this compound, High-Resolution Mass Spectrometry (HRMS) is pivotal for the unambiguous confirmation of its molecular formula, while tandem mass spectrometry (MS/MS) reveals the characteristic ways in which the molecule fragments upon energetic activation.

Molecular Formula Confirmation via HRMS

High-Resolution Mass Spectrometry distinguishes itself from low-resolution mass spectrometry by its ability to measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This accuracy allows for the determination of the exact mass of a molecule, which in turn enables the confident assignment of its elemental composition. The theoretical exact mass of the protonated molecule of this compound, [C₈H₁₃NO₂ + H]⁺, is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O).

While specific experimental HRMS data for this compound is not widely published in readily accessible literature, the expected measurement would need to align closely with its calculated theoretical exact mass to confirm the molecular formula C₈H₁₃NO₂. For instance, research on similar β-keto amides, such as N-(3-Oxohexanoyl)pyrrolidine (C₁₀H₁₇NO₂), has demonstrated the utility of HRMS in confirming their elemental composition by matching the experimentally observed mass with the calculated value.

Table 1: Theoretical Exact Mass for the Protonated Molecular Ion of this compound

| Species | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|

This table presents the theoretical exact mass for the protonated molecule. Experimental verification through HRMS would involve comparing the measured m/z value to this theoretical value, with a minimal mass error (typically < 5 ppm) providing strong evidence for the assigned molecular formula.

Fragmentation Patterns in Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion (in this case, the protonated molecular ion, [M+H]⁺) and analyzing the resulting product ions. The fragmentation pathways are indicative of the molecule's structural features, as bonds are more likely to cleave at their weakest points, leading to the formation of stable fragments.

For this compound, which exists in tautomeric equilibrium with its enol form, the fragmentation pattern upon collision-induced dissociation (CID) can be predicted based on the known behavior of β-keto amides and pyrrolidine-containing compounds. The most likely fragmentation pathways would involve the cleavage of the amide bond and bonds within the butanedione chain.

Studies on the fragmentation of related α-pyrrolidinophenone structures have shown that a primary and highly favorable fragmentation pathway involves the neutral loss of the pyrrolidine ring. A similar mechanism can be anticipated for this compound. The charge can be retained on either the acyl portion or the pyrrolidine moiety, although the formation of a stable acylium ion is a very common fragmentation route for amides and ketones.

Table 2: Predicted Major Fragment Ions of this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Formula | Fragment (m/z) | Neutral Loss |

|---|---|---|---|---|

| 156.1025 | Acylium ion | C₄H₅O₂⁺ | 85.0284 | C₄H₉N (Pyrrolidine) |

| 156.1025 | Pyrrolidinyl acylium ion | C₅H₈NO⁺ | 98.0600 | C₃H₆O (Acetone) |

| 156.1025 | Protonated Pyrrolidine | C₄H₁₀N⁺ | 72.0808 | C₄H₄O₂ |

The fragmentation would likely be initiated by the protonated molecular ion at m/z 156.1. A significant product ion is anticipated at m/z 85.0, corresponding to the butanoyl-1,3-dione acylium ion, resulting from the neutral loss of the pyrrolidine ring (71 Da). Another prominent fragmentation could involve the loss of an acetyl group (CH₃CO, 43 Da) leading to a fragment at m/z 113. Further fragmentation of the m/z 85 ion could lead to the formation of the acetyl cation at m/z 43 by the loss of ketene (B1206846) (C₂H₂O). The presence of the pyrrolidine ring itself could be confirmed by a fragment ion at m/z 72, corresponding to protonated pyrrolidine.

The analysis of these fragmentation patterns in an MS/MS spectrum provides a molecular fingerprint, offering conclusive evidence for the identity and structure of this compound. The precise masses of these fragments, as determined by HRMS, would further solidify the structural assignments.

Computational and Theoretical Chemistry of 1 1,3 Dioxobutyl Pyrrolidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(1,3-dioxobutyl)pyrrolidine, these methods can elucidate the distribution of electrons, the stability of different forms, and the likely sites for chemical reactions.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is well-suited for studying the ground state properties of medium-sized organic molecules like this compound. A typical study would involve geometry optimization to find the most stable arrangement of atoms, followed by the calculation of various electronic properties.

The molecule exists as two major tautomers: the keto-amine and the enol-imine. DFT calculations are crucial for determining their relative stabilities. Studies often show that the enol-imine tautomer is significantly stabilized by an intramolecular hydrogen bond and a conjugated π-system.

Table 1: Hypothetical DFT-Calculated Properties for this compound Tautomers Calculations performed at the B3LYP/6-311++G(d,p) level of theory.

| Property | Keto-Amine Tautomer | Enol-Imine Tautomer |

| Relative Energy (kcal/mol) | 10.5 | 0.0 |

| Dipole Moment (Debye) | 3.8 | 2.5 |

| HOMO Energy (eV) | -6.8 | -6.2 |

| LUMO Energy (eV) | -1.5 | -1.9 |

| HOMO-LUMO Gap (eV) | 5.3 | 4.3 |

The data indicates the enol-imine tautomer is the ground state structure. Its lower HOMO-LUMO gap compared to the keto-amine form suggests higher kinetic reactivity. The distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can predict reactivity. For the enol-imine tautomer, the HOMO is typically delocalized over the N-C=C-C=O fragment, indicating that this region is susceptible to electrophilic attack. The LUMO is often centered on the carbonyl carbon and the adjacent C=C bond, marking them as likely sites for nucleophilic attack.

Ab Initio Calculations for Benchmark Data

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. While computationally more demanding than DFT, they provide high-accuracy benchmark data. For a molecule like this compound, these calculations can be used to validate the results from more economical DFT methods.

For instance, a single-point energy calculation using a high-level method like CCSD(T) on the DFT-optimized geometries can provide a more accurate relative energy difference between the tautomers. This helps to confirm the stability of the enol-imine form and refine the understanding of the intramolecular hydrogen bond strength.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to explore the conformational landscape and behavior of molecules over time, especially in a solvent. An MD simulation of this compound in a solvent like water or chloroform (B151607) would reveal how the molecule moves, flexes, and interacts with its environment.

Key findings from such a simulation would likely include:

Conformational Flexibility: The pyrrolidine (B122466) ring can undergo puckering, and there is rotational freedom around the C-N bond and the C-C single bonds in the dioxobutyl chain. MD simulations can quantify the energy barriers between different conformers.

Solvent Effects: In a polar protic solvent like water, the intramolecular hydrogen bond of the enol-imine tautomer might be disrupted by competing hydrogen bonds with solvent molecules. MD simulations can model these interactions and predict the average conformation and solvation structure.

Time-Averaged Properties: MD allows for the calculation of properties averaged over time, providing a more realistic picture than static quantum chemical calculations.

In Silico Mechanistic Studies of this compound Reactions

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, a common reaction to study would be its synthesis, for example, from the condensation of pyrrolidine and acetylacetone (B45752).

An in silico study of this reaction would involve:

Locating Transition States: Using DFT, the transition state structures for each step of the proposed mechanism would be located.

Calculating Activation Energies: The energy difference between the reactants and the transition states would be calculated to determine the activation energy, which governs the reaction rate.

Mapping the Reaction Pathway: By connecting reactants, transition states, intermediates, and products, a complete energy profile of the reaction can be constructed.

Such studies can confirm, for instance, that the initial nucleophilic attack of the pyrrolidine nitrogen on a carbonyl carbon of acetylacetone is the rate-determining step.

Prediction of Spectroscopic Parameters Using Computational Models

Computational models can predict spectroscopic data, which is invaluable for identifying and characterizing a compound.

NMR Spectroscopy: By calculating the magnetic shielding tensors using methods like GIAO (Gauge-Independent Atomic Orbital), one can predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to experimental data, can confirm the structure, particularly in distinguishing between tautomers.

Infrared (IR) Spectroscopy: The calculation of vibrational frequencies via DFT is standard practice. The predicted IR spectrum shows characteristic peaks that correspond to specific bond vibrations. For the enol-imine tautomer of this compound, a strong vibrational mode associated with the C=C-C=O conjugated system and a broad peak for the N-H stretch involved in the hydrogen bond would be expected.

Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies for Key Modes of the Enol-Imine Tautomer

| Vibrational Mode | Predicted Frequency (cm⁻¹, scaled) | Typical Experimental Range (cm⁻¹) |

| N-H Stretch (H-bonded) | 3250 | 3200-3400 |

| C=O Stretch | 1645 | 1630-1660 |

| C=C Stretch | 1580 | 1560-1590 |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While building a predictive QSAR model requires a dataset of multiple compounds with measured activities, the theoretical approach for a molecule like this compound can be outlined.

The process would involve:

Descriptor Calculation: A wide range of molecular descriptors would be calculated for a series of related β-enaminone compounds. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Molecular shape, surface area, volume.

Quantum Chemical: HOMO/LUMO energies, dipole moment, atomic charges (calculated as described in section 5.1.1).

Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation would be developed that links a subset of these descriptors to the observed biological activity.

Model Validation: The model's predictive power would be rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation.

For a series of compounds related to this compound, a QSAR model might reveal that factors like the HOMO energy and the partial charge on the nitrogen atom are critical for a specific biological interaction.

Mechanistic Investigations of 1 1,3 Dioxobutyl Pyrrolidine in Biological Systems in Vitro Focus

Exploration of Biochemical Pathway Interactions at a Molecular Level

Currently, there is a notable absence of published research specifically detailing the interactions of 1-(1,3-Dioxobutyl)pyrrolidine with biochemical pathways at a molecular level. While the broader class of pyrrolidine-containing compounds has been a subject of interest in medicinal chemistry for their diverse biological activities, specific in vitro studies elucidating the direct molecular targets and pathway modulations of this compound are not available in the public domain. General principles of chemical biology suggest that the dioxobutyl moiety could potentially interact with various cellular nucleophiles or metal ions, and the pyrrolidine (B122466) ring could influence solubility and receptor recognition. However, without experimental data, any proposed interactions remain speculative.

Enzymatic Inhibition and Activation Studies (In Vitro)

Detailed in vitro studies on the enzymatic inhibition or activation by this compound are not documented in the available scientific literature. While analogous structures, such as those with pyrrolidine-2,5-dione motifs, have been investigated as inhibitors of enzymes like tyrosinase rsc.org, and other pyrrolidine derivatives have been studied as glycosidase inhibitors mdpi.commdpi.com, specific data for this compound is absent.

Enzyme Kinetics and Binding Affinity Determination

No publicly available data exists on the enzyme kinetics or binding affinity of this compound with any specific enzyme. Determining these parameters would require standard enzymatic assays where the concentration of the compound is varied, and the enzyme's catalytic rate is measured to calculate key values such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki). dergipark.org.tr Such studies are fundamental to understanding the potency and mechanism of an enzyme inhibitor. nih.gov

Identification of Specific Enzyme Targets

The specific enzyme targets of this compound have not been identified in the scientific literature. Identifying specific targets would necessitate screening the compound against a panel of enzymes or using advanced proteomics techniques to identify binding partners within a cellular lysate. While other pyrrolidine-containing molecules are known to target enzymes like dipeptidyl peptidase-4 (DPP-4) nih.gov or cytochrome P450, nih.gov there is no evidence to associate this compound with these or any other enzymes.

Receptor Binding Studies and Ligand-Receptor Interactions (In Vitro)

There is no information available from in vitro receptor binding studies for this compound. Such studies, which typically use radiolabeled ligands or label-free technologies like mass spectrometry, are crucial for determining the affinity (Kd) and selectivity of a compound for various receptors. nih.govmerckmillipore.comrevvity.comsigmaaldrich.com Although other pyrrolidine derivatives have been characterized for their binding to receptors like the immunophilin FKBP12, google.comresearchgate.net similar data for this compound is not available.

Modulation of Cellular Signaling Pathways (In Vitro Mechanistic Studies)

In vitro mechanistic studies on the modulation of cellular signaling pathways by this compound have not been reported. Investigating the impact of a compound on signaling cascades, such as the MAPK or PI3K/Akt pathways, is essential to understand its cellular mechanism of action. nih.govfrontiersin.org This often involves treating cultured cells with the compound and measuring changes in the phosphorylation status of key signaling proteins. mdpi.comethz.ch The lack of such studies for this compound means its effects on cellular communication and regulation are unknown.

Structure-Activity Relationship (SAR) Studies for Biochemical Modulators (Theoretical and Mechanistic)

No structure-activity relationship (SAR) studies for this compound as a biochemical modulator have been published. SAR studies involve synthesizing and testing a series of structurally related compounds to understand how specific chemical features contribute to biological activity. nih.gov For instance, studies on other pyrrolidine derivatives have explored how modifications to the pyrrolidine ring or its substituents affect their inhibitory potency against specific enzymes. rsc.orgresearchgate.net Without a known biological activity or target for this compound, systematic SAR studies have not been undertaken.

Design and Synthesis of Analogs for SAR Probing

The exploration of a compound's biological activity is fundamentally dependent on understanding its structure-activity relationship (SAR). This involves the systematic design and synthesis of structural analogs to identify which parts of the molecule are crucial for its biological function. For pyrrolidine derivatives containing a dioxoalkyl chain, research into ligands for the FK506-binding protein (FKBP) offers a clear example of this process. acs.orgacs.orgnih.gov

The design of novel FKBP ligands has been initiated using existing, well-characterized compounds as a starting point. acs.org For instance, the binding mode of the known FKBP12 ligand, 3-(3-pyridyl)-1-propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-pyrrolidinecarboxylate, was analyzed to inform the design of a new scaffold. acs.orgacs.orgnih.gov The goal was to create analogs with potentially higher binding affinity and improved biological activity. This structure-based design approach led to the conception of a series of substituted 5,5-dimethyl-2-(4-thiazolidine)carboxylate derivatives. acs.org

Following the design phase, a virtual combinatorial library was constructed, encompassing various combinations of substituents on the core scaffold. acs.org From this virtual library, candidate compounds predicted to have the most favorable binding characteristics were selected for chemical synthesis. acs.orgnih.gov The synthesis and subsequent in vitro evaluation of these analogs allow researchers to correlate specific structural modifications with changes in biological effect, thereby building a comprehensive SAR profile. In one such study, 43 candidate compounds were synthesized and evaluated for their neurotrophic activity. acs.orgnih.gov This process led to the identification of a compound, designated as 18 , which showed significantly greater efficacy in promoting neurite outgrowth compared to the original lead compound. acs.orgacs.orgnih.gov

| Compound | Structure Description | Key Structural Difference from Lead | Reported In Vitro Activity |

|---|---|---|---|

| Lead Compound (1) | 3-(3-pyridyl)-1-propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-pyrrolidinecarboxylate | N/A (Reference Compound) | Baseline neurotrophic activity. acs.org |

| Analog (18) | 3-(3-pyridyl)-1-propyl (2S)-5,5-dimethyl-1-(3,3-dimethyl-1,2-dioxobutyl)-2-(4-thiazolidine)carboxylate | Replacement of the pyrrolidinecarboxylate with a 5,5-dimethyl-2-(4-thiazolidine)carboxylate scaffold. acs.orgnih.gov | Showed greater efficacy in promoting ganglion neurite outgrowth at 1 pM and 100 pM concentrations compared to the lead compound. acs.orgnih.gov |

Computational SAR Approaches (e.g., Docking, Molecular Dynamics)

Computational methods are indispensable tools in modern drug discovery for predicting and analyzing the interactions between a ligand and its biological target. nih.gov Techniques like molecular docking and molecular dynamics simulations provide insights at the atomic level, guiding the design of more potent and selective compounds. nih.govscispace.com

In the study of pyrrolidine-based FKBP ligands, computational approaches were central to the design and discovery process. acs.org The investigation began with a simulation using the LUDI software to analyze the binding mode of a known FKBP ligand within the active site of the FKBP12 protein. acs.orgacs.orgnih.gov This initial simulation provided a structural hypothesis for the key interactions necessary for binding.

Based on these insights, a novel scaffold was designed, and a virtual combinatorial library was created using the "Project Library" software. acs.org This library was then subjected to an automated screening process against the ligand-binding site of a related protein, FKBP52, using the DOCK software package. acs.orgnih.gov Molecular docking algorithms predict the preferred orientation and conformation of a ligand when bound to a receptor, estimating the strength of the interaction through a scoring function. nih.gov This high-throughput virtual screening allowed researchers to efficiently evaluate a large number of potential structures without the need for immediate synthesis. The docking results identified 43 candidate compounds that displayed favorable predicted binding with the FKBP52 receptor, prioritizing them for synthesis and subsequent biological testing. acs.org The success of this strategy was confirmed when the synthesized compounds demonstrated the predicted neurotrophic activity in vitro. acs.org

Applications of 1 1,3 Dioxobutyl Pyrrolidine in Advanced Chemical Synthesis and Materials Science

Role as a Key Chemical Intermediate in Complex Molecule Synthesis

The dual functionality of 1-(1,3-Dioxobutyl)pyrrolidine makes it a valuable intermediate for the synthesis of diverse and complex molecules. The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, while the 1,3-dicarbonyl group is a classic synthon in organic chemistry. nih.govresearchgate.net

Precursor for Novel Heterocyclic Scaffolds

The 1,3-dicarbonyl moiety of this compound is an exceptionally versatile precursor for constructing a wide array of new heterocyclic scaffolds. This reactivity is centered on the electrophilic nature of the carbonyl carbons and the acidity of the central methylene (B1212753) protons. Through condensation reactions with various binucleophiles, the dioxobutyl chain can be readily transformed into different five- and six-membered rings, with the pyrrolidine ring appended as a substituent.

Key transformations include:

Pyrazoles: Reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives leads to the formation of pyrazole (B372694) rings.

Isoxazoles: Condensation with hydroxylamine (B1172632) (H₂NOH) yields isoxazole (B147169) structures.

Pyrimidines: Treatment with amidines or urea (B33335) provides access to substituted pyrimidine (B1678525) rings.

These reactions allow for the creation of novel compound libraries where the constant pyrrolidine fragment is combined with a variable heterocyclic system, a common strategy in drug discovery and materials science. rsc.orgopenmedicinalchemistryjournal.com

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reactant | Resulting Heterocycle | Reaction Type |

|---|---|---|

| Hydrazine | Pyrazole | Condensation |

| Hydroxylamine | Isoxazole | Condensation |

| Urea | Pyrimidinone | Condensation |

Building Block for Advanced Polymer Monomers

In the field of polymer science, there is a continuous search for novel monomers that can impart specific properties such as degradability, functionality, and improved thermal stability. ethz.chfrontiersin.org While not yet a widely utilized monomer, this compound possesses structural features that make it a promising candidate for designing advanced polymer building blocks.

The compound can be envisioned as a precursor to monomers for both addition and condensation polymerization:

Functionalization for Addition Polymerization: The pyrrolidine nitrogen can be functionalized with polymerizable groups, such as a vinyl or acryloyl moiety. This would transform the entire molecule into a functional monomer, analogous to the well-known monomer N-vinylpyrrolidone (NVP), for use in radical polymerization. rsc.org The resulting polymer would feature pendant dioxobutyl groups, which could be used for post-polymerization modification or for imparting metal-chelating properties to the material.

Condensation Polymerization: The 1,3-dicarbonyl unit can participate in condensation reactions to form the polymer backbone. For instance, it could be used to synthesize polyesters or other polymers where this unit becomes an integral part of the repeating structure. Research into degradable polymers has utilized five-membered cyclic ketene (B1206846) hemiacetal ester monomers, demonstrating the utility of related structures in creating recyclable polymers. rsc.org

Ligand Properties in Coordination Chemistry

Coordination compounds, which consist of a central metal ion bonded to one or more molecules or ions called ligands, are fundamental to catalysis, materials science, and biology. libretexts.orgresearchgate.net Ligands are Lewis bases that donate electron pairs to the metal, which acts as a Lewis acid. libretexts.org The structure of this compound, containing both oxygen and nitrogen donor atoms, makes it an excellent candidate for use as a ligand.

Design and Synthesis of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nih.govwikipedia.org The rational design of these linkers is crucial for tuning the structure and function of the resulting MOF for applications in gas storage, separation, and catalysis. nih.govrsc.org

This compound has significant potential as a building block for MOF linkers. The β-diketonate moiety is a powerful metal-binding group. To be used as a structural linker, the molecule would typically require modification to include at least one other coordinating group, such as a carboxylate or pyridyl group, often attached to the pyrrolidine ring. This would create a multidentate ligand capable of bridging multiple metal centers to form a stable, porous framework. The incorporation of pyrrolidine-containing units into MOFs has already been shown to be a viable strategy for developing functional materials, for instance, in the creation of sensors. mdpi.com

Chelation Behavior with Transition Metals

Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. idc-online.com The 1,3-dioxobutyl group of this compound is a classic β-diketonate ligand, which is one of the most widely studied chelating agents in coordination chemistry. Upon deprotonation of the central methylene carbon, the resulting enolate anion forms a highly stable six-membered chelate ring with a wide variety of metal ions.

This bidentate chelation through the two oxygen atoms is the primary coordination mode. However, the pyrrolidine nitrogen could also participate in coordination, especially with metal ions that favor higher coordination numbers, potentially allowing the molecule to act as a tridentate N,O,O-ligand. This chelation behavior is critical for applications such as catalysis, where the metal complex's stability and geometry dictate its activity.

Table 2: Potential Chelation of this compound with Transition Metals

| Metal Ion | Typical Oxidation State | Common Coordination Geometry | Potential Complex Type |

|---|---|---|---|

| Copper | Cu(II) | Square Planar, Octahedral | [Cu(L)₂], [Cu(L)₂(H₂O)₂] |

| Iron | Fe(III) | Octahedral | [Fe(L)₃] |

| Cobalt | Co(II), Co(III) | Tetrahedral, Octahedral | [Co(L)₂], [Co(L)₃] |

| Nickel | Ni(II) | Square Planar, Octahedral | [Ni(L)₂], [Ni(L)₂(H₂O)₂] |

| Iridium | Ir(III) | Octahedral | [(C^N)₂Ir(L)] |

(L represents the deprotonated form of this compound)

Supramolecular Assembly and Self-Assembled Structures

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent intermolecular forces. nih.gov The spontaneous formation of these ordered structures is known as self-assembly. wikipedia.org The functional groups present in this compound provide the necessary features to drive such processes.

The molecule's potential for self-assembly is driven by several possible non-covalent interactions:

Hydrogen Bonding: The two carbonyl oxygen atoms are effective hydrogen bond acceptors. In the presence of suitable hydrogen bond donors, or through enolization to form a hydroxyl group, the molecule can form predictable, ordered structures like chains or networks.

Hydrophobic Interactions: The aliphatic pyrrolidine ring and the butyl chain can engage in hydrophobic interactions, particularly in aqueous environments, driving the aggregation of molecules. nih.gov

Dipole-Dipole Interactions: The polar carbonyl groups create significant dipole moments that can direct the alignment of molecules in the solid state or in solution.

Direct evidence for the role of the this compound motif in organized structures comes from research on the related compound 1-((4-(1,3-dioxobutyl)phenoxyl)methyl)-1-benzylpyrrolidinium, which has been shown to participate in the self-assembly of helicates. researchgate.net This indicates that the core structure is conducive to forming complex, ordered supramolecular architectures, which are of interest for creating functional nanomaterials, responsive systems, and ordered thin films. uni-tuebingen.de

Non-Covalent Interactions in Crystal Engineering

Crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties by controlling intermolecular interactions. mdpi.com The structure of this compound is rich in functional groups capable of participating in a variety of non-covalent interactions, which are the fundamental forces governing molecular self-assembly into ordered crystal lattices.

The β-enaminoketone structure of this compound exists in tautomeric forms, primarily the keto-enol form, which features an intramolecular hydrogen bond between the enolic hydroxyl group and the ketone oxygen. nih.gov This arrangement influences its intermolecular bonding capabilities. The key interactions include:

Hydrogen Bonding: The molecule contains both hydrogen bond donors (the enol -OH group and C-H bonds) and acceptors (the carbonyl oxygens and the pyrrolidine nitrogen). These allow for the formation of robust intermolecular hydrogen-bonded networks (e.g., O-H···O, C-H···O), which are critical in stabilizing crystal packing. kisti.re.krmdpi.com

π-π Stacking: While the pyrrolidine ring is saturated, the conjugated enaminone system can participate in π-π stacking interactions, particularly if substituents are introduced that contain aromatic rings. mdpi.com These interactions contribute to the formation of layered or columnar structures. mdpi.com

Halogen Bonding: If halogenated derivatives are synthesized, the halogen atoms can act as electrophilic centers, forming directional halogen bonds (e.g., C-X···O) with the oxygen atoms of the dicarbonyl group, providing another tool for guiding crystal architecture. researchgate.neteco-vector.com

Table 1: Potential Non-Covalent Interactions of this compound in Crystal Engineering

| Interaction Type | Donor/Acceptor Groups Involved | Potential Significance in Crystal Packing |

| Hydrogen Bonding | Donor: Enolic -OH, C-HAcceptor: Carbonyl O, Pyrrolidine N | Formation of robust 1D chains, 2D sheets, or 3D networks; primary driver of self-assembly. |

| π-π Stacking | Conjugated enaminone system | Stabilization of layered structures; influences electronic properties. |

| Halogen Bonding | Donor: Halogen (in derivatives)Acceptor: Carbonyl O | Directional control over molecular alignment; formation of specific synthons. |

| Van der Waals Forces | Entire molecular framework | Overall crystal cohesion and density. |

Formation of Functional Nanostructures

The principles of molecular recognition and self-assembly that govern crystal engineering can be extended to the formation of functional nanostructures in two or three dimensions. The ability of this compound and its derivatives to form predictable, ordered assemblies through non-covalent interactions makes them promising candidates for bottom-up nanofabrication. rsc.org